Crystallographic Analysis and Structural Determination of 4-(Thiophen-2-YL)oxolan-3-OL: A Technical Guide
Crystallographic Analysis and Structural Determination of 4-(Thiophen-2-YL)oxolan-3-OL: A Technical Guide
Executive Summary
The molecule 4-(thiophen-2-yl)oxolan-3-ol (CAS 1420793-05-0) is a bifunctional small-molecule fragment comprising a polar oxolane (tetrahydrofuran) ring and a lipophilic thiophene heterocycle ()[1]. Such structural motifs are highly valued in fragment-based drug discovery (FBDD) for probing sub-pockets in target proteins. Elucidating its exact 3D solid-state conformation via Single-Crystal X-ray Diffraction (SCXRD) is critical for accurate computational docking and structure-activity relationship (SAR) modeling.
This whitepaper provides an in-depth, self-validating technical framework for the crystallization, diffraction analysis, and structural refinement of this compound, specifically addressing the crystallographic challenges inherent to oxolane puckering and thiophene ring-flip disorder.
Experimental Protocols: Crystallization and Data Collection
To determine the crystal structure, one must first isolate a single, highly ordered crystal. The methodology below relies on vapor diffusion to establish a self-validating thermodynamic equilibrium.
Step-by-Step Single-Crystal Growth
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Solvent Selection: Dissolve 15 mg of racemic 4-(thiophen-2-yl)oxolan-3-ol in 0.5 mL of dichloromethane (DCM) in a pristine glass vial.
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Anti-Solvent Layering: Carefully layer 2.0 mL of n-hexane over the DCM solution using a glass syringe to maintain a sharp phase boundary.
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Equilibration: Seal the vial and incubate at 4 °C in a vibration-free environment for 48–72 hours.
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Validation: Harvest the resulting crystals and examine them under a cross-polarized light microscope.
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Causality & Self-Validation: DCM completely dissolves the compound due to its moderate polarity, while hexane acts as an anti-solvent. The slow diffusion of hexane into DCM gradually reduces solubility, allowing the system to cross the metastable zone slowly. The success of this protocol is self-validated by the optical clarity and sharp, uniform extinction of the crystal under polarized light, confirming a single domain without macroscopic twinning.
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Step-by-Step SCXRD Protocol
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Mounting: Select a block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen cryoloop using paratone oil.
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Cryocooling: Transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.
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Causality: Paratone oil acts as a cryoprotectant, preventing ice formation that would cause parasitic powder diffraction rings. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which is absolutely essential for resolving the positional disorder of the thiophene ring.
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Data Collection: Irradiate the crystal using Mo Kα radiation ( λ = 0.71073 Å). Collect ω and ϕ scans to ensure complete coverage of the asymmetric unit.
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Reduction: Process the frames using integration software and apply a multi-scan absorption correction.
Caption: Step-by-step Single-Crystal X-ray Diffraction (SCXRD) workflow for structure determination.
Core Crystallographic Features & Refinement Challenges
Solving the Phase Problem
Because the phase of the diffracted waves is lost during data collection, we employ dual-space iterative methods (e.g., SHELXT).
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Causality: This algorithm oscillates between reciprocal space (diffraction data) and real space (electron density). The presence of the relatively electron-dense sulfur atom (Z=16) acts as a heavy-atom anchor, rapidly forcing the phase assignments to converge and revealing the lighter carbon and oxygen backbone.
Thiophene Ring-Flip Disorder
Thiophene rings attached to semi-flexible frameworks frequently exhibit static positional disorder in the solid state ()[2]. This "ring-flip" phenomenon is well-documented in monosubstituted thiophenes ()[3].
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Mechanistic Explanation: The sulfur atom and the C-H group on the opposite side of the ring can swap positions in the crystal lattice because their van der Waals volumes are remarkably similar.
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Refinement Strategy: During anisotropic refinement, unmodeled disorder manifests as artificially elongated thermal ellipsoids. To build a self-validating model, the thiophene ring must be split into two parts (rotated by ~180°). The occupancies of these parts are refined competitively using an FVAR instruction until they converge (typically near a 60:40 or 50:50 ratio).
Oxolane Ring Puckering and Hydrogen Bonding
The oxolane ring is conformationally flexible. To relieve Pitzer strain (eclipsing interactions between adjacent C-H and C-OH bonds), it avoids a planar geometry, typically adopting an envelope ( E ) or half-chair ( T ) conformation ()[4]. The exact puckering parameters are dictated by the intermolecular hydrogen-bonding network established by the C3-hydroxyl group, which acts as both a strong hydrogen bond donor and acceptor, forming infinite 1D chains along the crystallographic axes.
Caption: Logical relationship of crystallographic features and lattice stabilization mechanisms.
Quantitative Crystallographic Data
The structural model validates itself through the Goodness-of-Fit (GooF) parameter and the residual electron density map. A GooF approaching 1.00 and maximum residual peaks ( Δρmax ) below 0.5 e/ų confirm that the structural model and the disorder treatment are mathematically complete. Below is the expected quantitative crystallographic data profile for the racemic trans-diastereomer of this compound.
Table 1: Simulated Quantitative Crystallographic Data for 4-(Thiophen-2-yl)oxolan-3-ol
| Parameter | Expected Value / Description |
| Chemical Formula | C₈H₁₀O₂S |
| Formula Weight | 170.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c (Standard for racemic organic mixtures) |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Volume | ~875 ų |
| Z (Molecules/cell) | 4 |
| Density (calculated) | ~1.29 g/cm³ |
| Absorption Coefficient ( μ ) | ~0.3 mm⁻¹ |
| Final R indices[I>2σ(I)] | R1 ≈ 0.045, wR2 ≈ 0.112 |
| Goodness-of-fit on F² | ~1.05 |
References
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Thiophene Ring-Flip Disorder Analysis Title: Thiophene-3-carbonyl Chloride Source: MDPI (Molbank, 2021) URL:[Link]
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Crystallographic Behavior of Monosubstituted Thiophenes Title: A flip-disorder in the structure of 3-[2-(anthracen-9-yl)ethenyl]thiophene Source: Acta Crystallographica Section E / University of Wollongong Research Online URL:[Link]
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Oxolane Puckering in Drug Design Title: Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies Source: PubMed Central (PMC) / NIH URL:[Link]
Sources
- 1. CAS 1420793-05-0 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Thiophene-3-carbonyl Chloride [mdpi.com]
- 3. ro.uow.edu.au [ro.uow.edu.au]
- 4. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
